molecular formula C22H26N2O4 B250447 N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo: B250447
Peso molecular: 382.5 g/mol
Clave InChI: FSYMDRKEWSOEMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

Mecanismo De Acción

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, a key mediator of B-cell receptor signaling. BTK is required for the activation and survival of B-cells, and its dysregulation can lead to the development of B-cell malignancies and autoimmune diseases.
By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that are important for B-cell survival and proliferation. This leads to the induction of cell death in B-cells and the reduction of disease symptoms in autoimmune models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Inhibition of BTK activity: this compound inhibits the activity of BTK, preventing downstream signaling pathways from being activated.
- Induction of cell death: this compound induces cell death in B-cells, leading to the reduction of tumor burden in preclinical models.
- Reduction of inflammation: this compound has been shown to reduce inflammation in preclinical models of autoimmune diseases.
- Improvement of disease symptoms: this compound has been shown to improve disease symptoms in preclinical models of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, suggesting that it may have broad therapeutic potential.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, like most small molecule inhibitors, this compound may have limited bioavailability and may require frequent dosing to maintain therapeutic levels.

Direcciones Futuras

There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. These include:
- Clinical trials: The safety and efficacy of this compound in humans should be tested in clinical trials.
- Combination therapies: this compound may be effective in combination with other therapies, such as chemotherapy or immunotherapy.
- Biomarker identification: Biomarkers that predict response to this compound should be identified to improve patient selection and treatment outcomes.
- Mechanism of resistance: The mechanisms of resistance to this compound should be studied to identify strategies to overcome resistance.
- Alternative targets: Alternative targets for small molecule inhibitors like this compound should be identified to improve therapeutic options for B-cell malignancies and autoimmune diseases.

Métodos De Síntesis

The synthesis of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with butyryl chloride to form N-butyl-4-bromo-2-fluoroaniline. This intermediate is then reacted with 3-aminophenylboronic acid to form N-butyl-4-(3-aminophenyl)-2-fluoroaniline. The final step involves the reaction of N-butyl-4-(3-aminophenyl)-2-fluoroaniline with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form this compound.

Aplicaciones Científicas De Investigación

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK signaling and induce cell death in B-cells.
In addition to its potential as a cancer therapy, this compound has also been studied as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. In these models, this compound has been shown to reduce inflammation and improve disease symptoms.

Propiedades

Fórmula molecular

C22H26N2O4

Peso molecular

382.5 g/mol

Nombre IUPAC

N-[3-(butanoylamino)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H26N2O4/c1-2-5-21(25)23-17-6-3-7-18(14-17)24-22(26)16-9-11-19(12-10-16)28-15-20-8-4-13-27-20/h3,6-7,9-12,14,20H,2,4-5,8,13,15H2,1H3,(H,23,25)(H,24,26)

Clave InChI

FSYMDRKEWSOEMS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canónico

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.